4-(3,4-Dibromo-l-1,3-dioxolan-2-one) (+)-Anymol
Description
4-(3,4-Dibromo-l-1,3-dioxolan-2-one) (+)-Anymol (CAS: 146307-74-6) is a brominated derivative of the sesquiterpene alcohol (+)-anymol, with the molecular formula C₁₁H₁₆Br₂O₃ and a molecular weight of 356.051 g/mol . Its stereochemistry is defined by the SMILES notation: C[C@@]1(Br)CC[C@@H](C[C@H]1Br)[C@]2(C)COC(=O)O2, indicating a complex bicyclic structure with bromine substituents at positions 3 and 4 of the dioxolanone ring. This compound is synthesized for specialized applications in organic chemistry and biomedical research, as evidenced by its commercial availability from suppliers like Toronto Research Chemicals .
The parent compound, (+)-anymol, is a sesquiterpene alcohol originally isolated from Myoporum crassifolium Forst. It was characterized via infrared (IR) spectroscopy and phenylazophenylurethane derivatization, which confirmed its stereoisomeric identity and hydroxyl group positioning . The brominated derivative discussed here introduces enhanced reactivity and stability due to the electron-withdrawing bromine atoms and the dioxolanone ring system.
Properties
Molecular Formula |
C11H16Br2O3 |
|---|---|
Molecular Weight |
356.05 g/mol |
IUPAC Name |
(4R)-4-[(1S,3R,4R)-3,4-dibromo-4-methylcyclohexyl]-4-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C11H16Br2O3/c1-10(13)4-3-7(5-8(10)12)11(2)6-15-9(14)16-11/h7-8H,3-6H2,1-2H3/t7-,8+,10+,11-/m0/s1 |
InChI Key |
BVHSKKNAUKLEDJ-URPMGSGRSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](C[C@H]1Br)[C@@]2(COC(=O)O2)C)Br |
Canonical SMILES |
CC1(CCC(CC1Br)C2(COC(=O)O2)C)Br |
Origin of Product |
United States |
Biological Activity
4-(3,4-Dibromo-l-1,3-dioxolan-2-one) (+)-Anymol is a chemical compound notable for its unique molecular structure, which includes a dioxolan ring and bromine substituents. This compound has garnered attention for its potential biological activities, particularly in the context of organic synthesis and therapeutic applications. This article explores the biological activity of this compound, examining its reactivity, interactions with biomolecules, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C₄H₂Br₂O₃, with a molecular weight of approximately 245.85 g/mol. The presence of bromine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₂Br₂O₃ |
| Molecular Weight | 245.85 g/mol |
| Structure | Dioxolan ring with bromine substituents |
The reactivity of this compound is attributed to its ability to interact with various nucleophiles and electrophiles. These interactions are crucial for understanding its mechanism of action in biological systems. Research indicates that the compound can form adducts with proteins and nucleic acids, influencing cellular processes.
Studies have shown that compounds with similar structures can exhibit varying degrees of biological activity based on their substituents. For instance, the unique bromination pattern in this compound may enhance its interaction with biological targets compared to other dioxolan derivatives.
Therapeutic Potential
Research into the therapeutic applications of this compound suggests potential uses in:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. Its ability to disrupt bacterial cell membranes could make it a candidate for developing new antibiotics.
- Antiviral Properties : The compound’s structural features may allow it to interfere with viral replication processes. Investigations into its efficacy against specific viruses are ongoing.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of various dioxolan derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be lower than that of several known antibiotics.
Case Study 2: Antiviral Efficacy
In another study focused on antiviral properties, this compound was tested against influenza virus strains. The compound demonstrated promising results in inhibiting viral replication in vitro. Further investigations are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
(+)-Anymol vs. (-)-Anymol
- Structural Relationship : (+)-Anymol and (-)-anymol are enantiomers, differing only in their optical rotation. The (-)-enantiomer has been identified in volatile oils of plants like Piper wallichii via GC-MS analysis .
- Physical Properties : Both share the molecular formula C₁₅H₂₆O (MW: 222.37 g/mol) but exhibit opposite specific rotations: (+)-anymol rotates plane-polarized light dextrorotatorily, while (-)-anymol is levorotatory.
- Functionalization: The brominated derivative adds a dioxolanone ring and bromine atoms, significantly altering polarity (logP: ~2.8 vs. ~3.5 for the parent alcohol) and molecular weight (+133.68 g/mol) .
α-Eudesmol, β-Eudesmol, and γ-Eudesmol
- Structural Differences : Eudesmols are sesquiterpene alcohols with varying hydroxyl group positions on their decalin ring systems. For example, β-eudesmol has a hydroxyl at C-11, while α-eudesmol positions it at C-10.
- Spectroscopic Differentiation: IR spectra of eudesmols lack the carbonyl (C=O) stretch (~1750 cm⁻¹) present in 4-(3,4-Dibromo-l-1,3-dioxolan-2-one) (+)-Anymol due to the dioxolanone ring .
- Biological Relevance : Eudesmols are associated with anti-inflammatory activity, whereas brominated derivatives like this compound are primarily used as synthetic intermediates .
Dioxolanone Derivatives
4-(2-Methylpropoxymethyl)-1,3-dioxolan-2-one (CAS: 152842-23-4)
- Molecular Formula : C₈H₁₄O₄ (MW: 174.19 g/mol), lacking bromine substituents .
- Key Structural Contrasts :
- Substituent: A 2-methylpropoxymethyl group replaces the dibrominated bicyclic system in (+)-Anymol.
- Reactivity: The absence of bromine reduces electrophilicity, making it less reactive in halogenation or coupling reactions.
Brominated Analogues
- Halogen Impact: Bromine atoms increase molecular weight and polarizability compared to non-halogenated analogs like guaiol (C₁₅H₂₆O, MW: 222.37 g/mol) or bulnesol .
- Spectroscopic Signatures : Bromine substituents produce distinct isotopic patterns in mass spectrometry (e.g., M+2 peaks at ~1:1 intensity for two bromines) and downfield shifts in ¹H/¹³C NMR spectra .
Data Tables
Table 1: Molecular and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Optical Rotation | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₁H₁₆Br₂O₃ | 356.051 | + (dextrorotatory) | Bromine, dioxolanone, alcohol |
| (+)-Anymol (parent) | C₁₅H₂₆O | 222.37 | + (dextrorotatory) | Alcohol, sesquiterpene |
| (-)-Anymol | C₁₅H₂₆O | 222.37 | - (levorotatory) | Alcohol, sesquiterpene |
| 4-(2-Methylpropoxymethyl)-1,3-dioxolan-2-one | C₈H₁₄O₄ | 174.19 | N/A | Ether, dioxolanone |
Table 2: Spectroscopic Comparison
| Compound | IR Key Bands (cm⁻¹) | Mass Spec (Key Ions) |
|---|---|---|
| This compound | 1750 (C=O), 600-700 (C-Br) | 356 (M⁺), 358 (M+2) |
| (+)-Anymol | 3400 (O-H), 1050-1200 (C-O) | 222 (M⁺) |
| 4-(2-Methylpropoxymethyl)-1,3-dioxolan-2-one | 1750 (C=O), 1100 (C-O-C) | 174 (M⁺) |
Preparation Methods
Synthesis of the 1,3-Dioxolan-2-one Core
A patent (JP4284802B2) describes a process for synthesizing 4-hydroxymethyl-1,3-dioxolan-2-one, which serves as a useful analog for understanding preparation of similar cyclic carbonates:
- Raw materials: Glycerin and dialkyl carbonate (e.g., dimethyl carbonate) are reacted in the presence of an alkali metal carbonate catalyst.
- Reaction conditions: The reaction is conducted with low water content (below 1000 ppm) to avoid hydrolysis.
- pH control: After reaction, the mixture is adjusted to a weakly acidic pH (around 5.0–6.0) using inorganic acids (hydrochloric, nitric, phosphoric) or organic acids (formic, acetic, oxalic).
- Evaporation and purification: The product is recovered by evaporation under reduced pressure (1–30 torr) at elevated temperatures (180–220 °C) using thin film evaporators to achieve high purity.
This general approach highlights the importance of controlled pH and careful removal of by-products (e.g., methanol) to isolate the cyclic carbonate ring system efficiently.
Stereochemical Control
The (+)-Anymol enantiomer suggests that stereoselective synthesis or resolution methods are employed:
- Enantioselective organocatalytic allylation or other asymmetric transformations can set stereocenters prior to ring closure.
- Diastereoselective cyclization reactions ensure correct relative stereochemistry of the dibromo substituents and the methylcyclohexyl moiety.
A related study on complex bicyclic lactone synthesis illustrates the use of enantioselective organocatalysis and photo-oxidation for setting multiple stereocenters, which could be adapted for similar chiral cyclic carbonate frameworks.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Raw material preparation | Glycerin + dialkyl carbonate (e.g., dimethyl carbonate) | Formation of cyclic carbonate ring |
| Catalyst | Alkali metal carbonate or alkoxide | Promote cyclization |
| Water content | < 1000 ppm | Prevent hydrolysis, improve yield |
| pH adjustment | Weakly acidic (pH 5.0–6.0) with inorganic/organic acids | Stabilize product, facilitate purification |
| Bromination | Bromine or N-bromosuccinimide (NBS) | Introduce dibromo substituents at 3,4-positions |
| Temperature & Pressure for evaporation | 180–220 °C, 1–30 torr, thin film evaporator | Purify and isolate high-purity cyclic carbonate |
| Stereochemical control | Enantioselective organocatalysis, diastereoselective cyclization | Ensure correct stereochemistry of chiral centers |
Research Findings and Practical Considerations
- The reaction mixture must be carefully dried and controlled to avoid water-induced ring opening or hydrolysis.
- Extraction or removal of alcohol by-products (e.g., methanol) during synthesis improves yield and purity.
- Use of thin film evaporators at controlled reduced pressure and elevated temperature allows for efficient recovery of the target compound with minimal decomposition.
- Bromination steps require careful monitoring to avoid over-bromination or side reactions.
- Enantioselective synthesis methods are critical for obtaining the biologically active (+)-enantiomer of Anymol.
Q & A
Advanced Research Question
- Chromatographic Analysis : HPLC with UV/RI detection to quantify impurities (e.g., unreacted epoxide or brominated intermediates) .
- Crystallization Techniques : Gradient recrystallization to remove halogenated byproducts .
- Catalyst Recycling : Reduce metal/organic residues by immobilizing catalysts on silica or polymers .
How to design experiments for mechanistic studies?
Q. Methodological Framework
- Hypothesis-Driven Approach : Propose mechanisms (e.g., nucleophilic attack on the epoxide vs. CO₂ insertion) and test with isotopic labeling (¹³CO₂) .
- In Situ Spectroscopy : Use operando NMR or IR to capture intermediates .
- Computational Modeling : DFT calculations to map energy profiles and transition states .
What are scalable synthesis strategies while maintaining purity?
Q. Methodological Framework
- Continuous Flow Systems : Enhance heat/mass transfer and reduce batch variability .
- In-Line Purification : Integrate scavenger resins or membrane filtration to remove impurities during synthesis.
- Quality Control : Implement real-time PAT (Process Analytical Technology) for rapid purity assessment .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
